2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, making it a versatile scaffold for drug development.
Preparation Methods
The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the thienopyrimidine core can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and ethyl acetoacetate.
Thioether Formation:
Acylation: The final step involves the acylation of the thioether intermediate with phenethylacetyl chloride to yield the target compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and reduce waste.
Chemical Reactions Analysis
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thienopyrimidine core can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives with potentially different biological activities.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to develop new heterocyclic compounds with potential pharmaceutical applications.
Biology: Its structural features make it a candidate for studying enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique properties may be exploited in the development of new materials or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of key enzymes involved in disease pathways or the activation of receptors that regulate physiological processes.
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide stands out due to its unique combination of functional groups, which confer distinct biological activities. Similar compounds include:
2-thioxopyrimidines: Known for their diverse biological activities, including antioxidant and anticancer properties.
Thiophene derivatives: Widely studied for their therapeutic potential in various diseases.
Indole derivatives: Exhibiting a broad spectrum of biological activities, such as antiviral and anti-inflammatory effects.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-2-30-19-10-8-18(9-11-19)27-23(29)22-20(13-15-31-22)26-24(27)32-16-21(28)25-14-12-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFVKRHZGSQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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